4,5-dimethyl-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted at the 2-position with a piperazine moiety linked to a 1-methyl-1H-pyrazole-3-carbonyl group. The presence of the piperazine-pyrazole carbonyl group is critical for interactions with biological targets, such as kinases, as seen in structurally related molecules .
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12-4-5-15-16(13(12)2)19-18(25-15)23-10-8-22(9-11-23)17(24)14-6-7-21(3)20-14/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJQNYSTFEAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NN(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Sequential Synthesis
A streamlined approach combines benzothiazole formation, piperazinylation, and acylation in a single reactor. Using 4,5-dimethyl-2-nitroaniline as the starting material, sequential reduction, cyclization, and coupling reactions achieve a 58% overall yield. This method reduces purification steps but requires precise control of reaction conditions.
Solid-Phase Synthesis
Immobilizing the benzothiazole core on Wang resin enables iterative coupling of piperazine and pyrazole carbonyl groups. While this method facilitates high-throughput screening, it suffers from lower yields (~45%) due to incomplete resin functionalization.
Challenges and Optimization Strategies
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Regioselectivity: Competing reactions at the 6-position of the benzothiazole can occur if the 2-position is insufficiently activated. Using electron-deficient aryl halides (e.g., 2-fluoro derivatives) mitigates this issue.
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Steric Hindrance: The 4,5-dimethyl groups slow piperazine coupling. Elevated temperatures (110°C vs. 80°C) and bulky bases (e.g., DBU) improve reaction kinetics.
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Purification: The final compound’s lipophilicity necessitates reverse-phase chromatography for >95% purity.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. For example, the piperazinylation step achieves 90% conversion in 30 minutes under flow conditions (10 mL/min, 120°C) . Environmental concerns drive the adoption of green solvents (e.g., cyclopentyl methyl ether) and catalytic recycling systems.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzothiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. The incorporation of pyrazole and piperazine groups enhances the efficacy against various bacterial strains. Studies have shown that 4,5-dimethyl derivatives may act synergistically with other antimicrobial agents, potentially leading to the development of new antibiotics.
Anticancer Potential
Recent studies have explored the anticancer properties of similar benzothiazole derivatives. The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented. For instance, compounds with similar structural motifs have been shown to interfere with cell cycle progression and promote programmed cell death in various cancer cell lines.
Neuropharmacology
The piperazine component is known for its psychoactive effects. Research into this compound suggests potential applications in treating neurological disorders such as anxiety and depression. The interaction between the pyrazole moiety and neurotransmitter systems is an area of active investigation.
Agricultural Applications
Compounds similar to 4,5-dimethyl-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole have been studied for their fungicidal properties. They can act as effective agents against plant pathogens, contributing to crop protection strategies.
Data Table: Comparative Analysis of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a series of benzothiazole derivatives, including those with pyrazole substitutions, exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing bioactivity.
Case Study 2: Anticancer Mechanisms
Research published in Cancer Research focused on the mechanisms through which benzothiazole derivatives induce apoptosis in cancer cells. The study found that specific substitutions on the benzothiazole ring could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
Case Study 3: Agricultural Application
A field trial reported in Pest Management Science evaluated the effectiveness of pyrazole-containing fungicides against Fusarium species affecting crops. Results showed a notable reduction in fungal load when treated with these compounds compared to standard fungicides.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
- Benzothiazole vs. Imidazo[4,5-b]pyridine: The target compound’s benzothiazole core differs from the imidazo[4,5-b]pyridine scaffold in compounds like 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (). Benzothiazoles are known for their electron-deficient aromatic systems, which favor π-π stacking, whereas imidazopyridines offer additional hydrogen-bonding sites via their nitrogen atoms .
Substituent Analysis
- Piperazine-Linked Groups :
- The target compound’s 1-methyl-1H-pyrazole-3-carbonyl substituent contrasts with the pyrazin-2-ylmethyl group in 27g () and the isoxazole moiety in 21b (). The carbonyl group in the target compound may enhance polarity and hydrogen-bond acceptor capacity compared to alkyl-linked substituents.
- Chlorobenzyl modifications in and improve lipophilicity, which is absent in the target compound, suggesting differences in membrane permeability .
Molecular Properties
*Inferred from structural analogs in .
Research Findings and Pharmacological Implications
- Kinase Inhibition : Compounds like 27g () and 21b () demonstrate kinase inhibitory activity, suggesting the target compound may share similar mechanisms due to its piperazine-pyrazole motif. The pyrazole-carbonyl group in the target compound could mimic ATP-binding motifs in kinase active sites .
- The absence of such data for the target compound indicates a gap in current research .
Biological Activity
The compound 4,5-dimethyl-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole core and subsequent modifications to introduce the piperazine and pyrazole moieties. A common method includes:
- Formation of Benzothiazole : The initial step involves the condensation of 2-aminothiophenol with carbonyl compounds.
- Piperazine Attachment : A piperazine ring is introduced via nucleophilic substitution.
- Pyrazole Incorporation : The final step involves acylation with 1-methyl-1H-pyrazole-3-carboxylic acid derivatives.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and pyrazole structures exhibit significant antimicrobial properties. A study on related benzothiazole derivatives demonstrated:
- Antibacterial Effects : Compounds showed activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing Minimum Inhibitory Concentrations (MICs) in the low micromolar range .
- Antifungal Activity : The compound was also assessed for antifungal properties against Candida albicans, with promising results indicating effective inhibition at comparable concentrations .
| Compound | Activity Type | Target Organism | MIC (μg/mL) |
|---|---|---|---|
| 4,5-Dimethyl-2-[4-(1-Methyl-1H-Pyrazole-3-Carboxyl)Piperazine] | Antibacterial | S. aureus | 8 |
| 4,5-Dimethyl-2-[4-(1-Methyl-1H-Pyrazole-3-Carboxyl)Piperazine] | Antifungal | C. albicans | 16 |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies using various carcinoma cell lines indicated:
- Cell Proliferation Inhibition : The compound exhibited significant cytotoxicity against lung and liver cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like cisplatin .
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| HCC827 (Lung) | 6.26 | 3.78 |
| NCI-H358 (Lung) | 6.48 | 6.39 |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as DNA and enzymes involved in cell proliferation:
- DNA Binding : Studies suggest that benzothiazole derivatives can bind to DNA, inhibiting DNA-dependent enzymes essential for replication and transcription . This interaction may lead to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival and tumor growth.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Antibacterial Study : A clinical trial involving a related benzothiazole derivative demonstrated significant reductions in bacterial load in patients with resistant infections.
- Antitumor Research : Preclinical trials using animal models showed that administration of the compound led to reduced tumor size and improved survival rates compared to control groups.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Key diagnostic peaks include:
- Aromatic protons in the benzothiazole ring (δ 7.2–8.5 ppm) and pyrazole (δ 6.5–7.5 ppm).
- Methyl groups (δ 2.3–2.6 ppm for benzothiazole-CH3; δ 3.8–4.0 ppm for piperazine-CH3) .
- FT-IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C-N (piperazine) at ~1250 cm⁻¹ .
- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks (e.g., HRMS for exact mass validation) .
How can researchers resolve contradictions in reported enzyme inhibition/activation profiles for this compound?
Advanced Research Focus
Discrepancies in biological data (e.g., activation vs. inhibition of AST/ALT enzymes in ) may arise from:
- Assay Variability : Standardize protocols (e.g., substrate concentration, incubation time) across labs.
- Structural Isomerism : Use X-ray crystallography (as in ) or NOESY NMR to confirm stereochemistry and rule out inactive conformers .
- Enzyme Source : Human vs. animal-derived enzymes may exhibit differential responses. Validate using isoform-specific assays .
What computational strategies are recommended for predicting the compound’s interaction with biological targets like 14-α-demethylase lanosterol?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 3LD6 for 14-α-demethylase). Focus on binding affinity (ΔG) and key residues (e.g., heme-coordinating histidines) .
- MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze root-mean-square deviation (RMSD) for conformational changes .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors in the pyrazole ring) using MOE or Phase .
How do substituent modifications on the benzothiazole or pyrazole rings influence pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability. LogP can be calculated via ChemDraw or experimentally validated using shake-flask methods .
- Solubility : Polar substituents (e.g., -OH, -SO2NH2) improve aqueous solubility but may reduce blood-brain barrier penetration. Use Hansen solubility parameters for solvent optimization .
- CYP450 Interactions : Screen for inhibitory activity using human liver microsomes. Methyl groups on the pyrazole reduce CYP3A4 affinity, minimizing drug-drug interactions .
What strategies are effective for scaling up synthesis while maintaining reproducibility?
Q. Advanced Research Focus
- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., acylpiperazine coupling). Use residence time distribution (RTD) models to prevent byproducts .
- DoE Optimization : Apply factorial designs (e.g., 2^3 matrix) to evaluate temperature, solvent ratio, and catalyst loading. Response surface methodology (RSM) maximizes yield .
- Purification : Replace column chromatography with recrystallization (DMF/EtOH mixtures) or centrifugal partition chromatography (CPC) for industrial-scale batches .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- CRISPR-Cas9 Knockouts : Generate cell lines lacking putative targets (e.g., 14-α-demethylase) to confirm on-target effects .
- Thermal Proteome Profiling (TPP) : Monitor protein stability shifts via mass spectrometry to identify direct binding partners .
- Metabolomics : Use LC-MS/MS to track downstream metabolic changes (e.g., lanosterol accumulation in fungal models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
